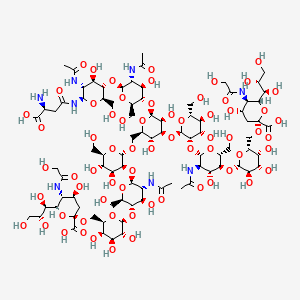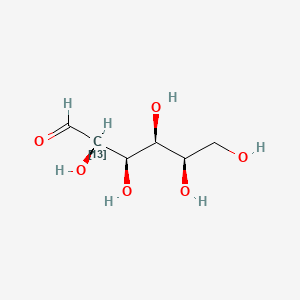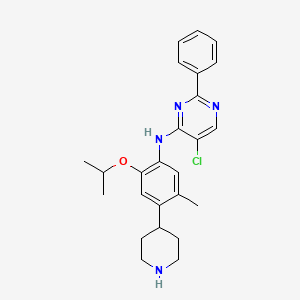
Antituberculosis agent-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antituberculosis agent-9 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antituberculosis agents that have been developed to combat drug-resistant strains of the bacteria. The development of such agents is crucial due to the increasing prevalence of multidrug-resistant and extensively drug-resistant tuberculosis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of antituberculosis agent-9 typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route involves the use of protected glycidols and 2-bromo-4-nitro-1H-imidazole. The reaction conditions are generally mild, and the synthesis can be performed on a gram scale. The process includes nucleophilic substitution, deprotection, and cyclization steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and other industrial-scale equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and ensure the consistency of the final product.
化学反応の分析
Types of Reactions
Antituberculosis agent-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Antituberculosis agent-9 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It is used in the study of Mycobacterium tuberculosis and the development of new diagnostic tools.
Medicine: It is used in the treatment of tuberculosis, particularly in cases involving drug-resistant strains.
作用機序
The mechanism of action of antituberculosis agent-9 involves the inhibition of cell wall synthesis in Mycobacterium tuberculosis. This is achieved through the inhibition of key enzymes involved in the synthesis of mycolic acids, which are essential components of the bacterial cell wall. The compound targets enzymes such as arabinosyltransferases, preventing the formation of arabinogalactan and lipoarabinomannan, thereby inhibiting cell division and leading to bacterial cell death .
類似化合物との比較
Similar Compounds
Isoniazid: A first-line antituberculosis drug that also inhibits mycolic acid synthesis.
Rifampin: Another first-line drug that inhibits RNA synthesis in Mycobacterium tuberculosis.
Ethambutol: Inhibits arabinosyltransferases, similar to antituberculosis agent-9.
Pyrazinamide: Disrupts membrane transport and energy production in Mycobacterium tuberculosis.
Uniqueness
This compound is unique in its specific inhibition of multiple enzymes involved in cell wall synthesis, making it effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Its broad-spectrum activity and ability to overcome resistance mechanisms make it a valuable addition to the arsenal of antituberculosis agents .
特性
分子式 |
C25H29ClN4O |
|---|---|
分子量 |
437.0 g/mol |
IUPAC名 |
5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C25H29ClN4O/c1-16(2)31-23-14-20(18-9-11-27-12-10-18)17(3)13-22(23)29-25-21(26)15-28-24(30-25)19-7-5-4-6-8-19/h4-8,13-16,18,27H,9-12H2,1-3H3,(H,28,29,30) |
InChIキー |
LKRINMKLPCVYQU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC(=NC=C3Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



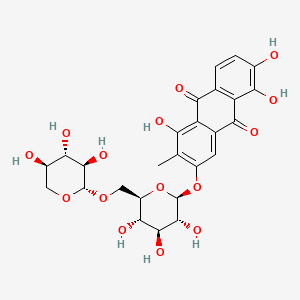
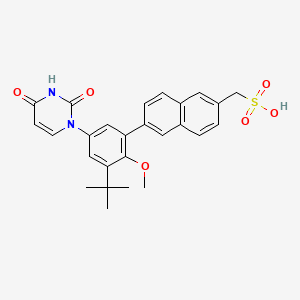
![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)
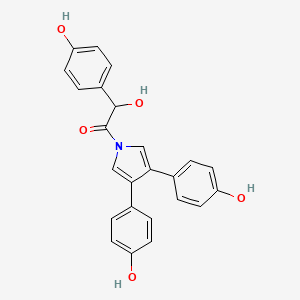

![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)





